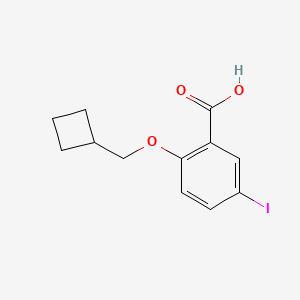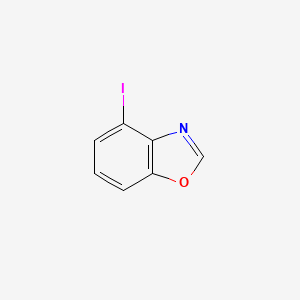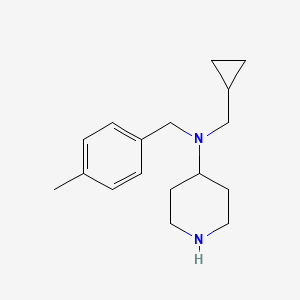![molecular formula C13H7F5INO B15091932 2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-iodoaniline](/img/structure/B15091932.png)
2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-iodoaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-iodoaniline is a complex organic compound characterized by the presence of fluorine, iodine, and phenoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-iodoaniline typically involves multiple steps, including halogenation, nucleophilic substitution, and coupling reactions. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-iodoaniline undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated quinones, while substitution reactions may produce various fluorinated aromatic compounds.
Applications De Recherche Scientifique
2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-iodoaniline has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of 2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-iodoaniline involves its interaction with specific molecular targets and pathways. The presence of fluorine and iodine atoms can influence the compound’s reactivity and binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-iodoaniline is unique due to its specific combination of fluorine, iodine, and phenoxy groups. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C13H7F5INO |
|---|---|
Poids moléculaire |
415.10 g/mol |
Nom IUPAC |
2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-4-iodoaniline |
InChI |
InChI=1S/C13H7F5INO/c14-8-3-6(13(16,17)18)4-9(15)12(8)21-11-5-7(19)1-2-10(11)20/h1-5H,20H2 |
Clé InChI |
QXUWHPPCZLTUCV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1I)OC2=C(C=C(C=C2F)C(F)(F)F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



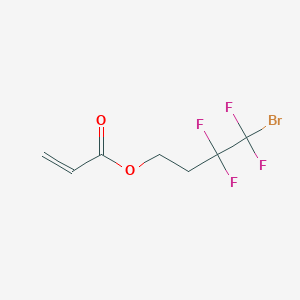


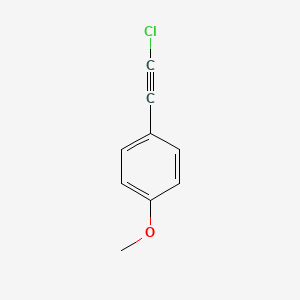

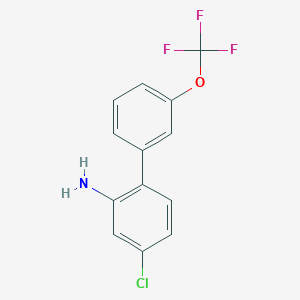

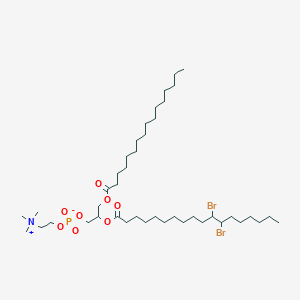
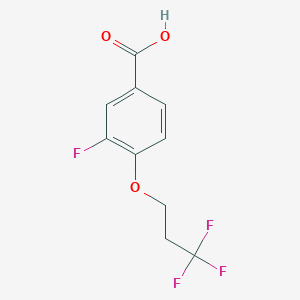
![5-Bromo-2-[(oxan-4-yl)methoxy]pyridine-3-carbonitrile](/img/structure/B15091939.png)
